(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide

CNS drug design Serotonin receptor pharmacology Structure-activity relationships

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide (CAS 904007-44-9) is a synthetic small molecule belonging to the arylpiperazine cyanoenamide class. The compound incorporates a benzylpiperazine core conjugated to a 2-cyanoenamide warhead and a para-methoxybenzyl amide tail, a scaffold architecture that has been explored in medicinal chemistry campaigns targeting dual serotonergic (5-HT1A/5-HT7) receptor antagonism and phosphodiesterase (PDE4B/PDE7A) inhibition for procognitive and antidepressant indications.

Molecular Formula C23H26N4O2
Molecular Weight 390.487
CAS No. 904007-44-9
Cat. No. B2960742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide
CAS904007-44-9
Molecular FormulaC23H26N4O2
Molecular Weight390.487
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N
InChIInChI=1S/C23H26N4O2/c1-29-22-9-7-19(8-10-22)16-25-23(28)21(15-24)18-27-13-11-26(12-14-27)17-20-5-3-2-4-6-20/h2-10,18H,11-14,16-17H2,1H3,(H,25,28)/b21-18+
InChIKeyMMDKPGRMHFWAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

904007-44-9: Cyanoenamide-Benzylpiperazine Derivative for Multifunctional CNS Drug Discovery Research


(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide (CAS 904007-44-9) is a synthetic small molecule belonging to the arylpiperazine cyanoenamide class. The compound incorporates a benzylpiperazine core conjugated to a 2-cyanoenamide warhead and a para-methoxybenzyl amide tail, a scaffold architecture that has been explored in medicinal chemistry campaigns targeting dual serotonergic (5-HT1A/5-HT7) receptor antagonism and phosphodiesterase (PDE4B/PDE7A) inhibition for procognitive and antidepressant indications [1]. The electron-deficient cyanoenamide system, combined with the lipophilic benzylpiperazine moiety, defines a pharmacophore space of interest for central nervous system (CNS) drug discovery and chemical biology tool development [2].

Why Structural Substitution in 4-Benzylpiperazine Cyanoenamides Cannot Be Assumed Inert for 904007-44-9 Procurement


In the benzylpiperazine cyanoenamide series, minor structural modifications such as changing the amide linker from benzylamide to anilide (cf. CAS 898920-70-2) or replacing the benzylpiperazine with a phenylpiperazine (cf. CAS 885179-72-6) are sufficient to shift receptor selectivity profiles, alter PDE enzyme inhibition potency, and impact metabolic stability in vitro [1]. The (E)-configuration of the enamide double bond, the methylene spacer in the 4-methoxybenzyl amide group, and the N-benzyl substitution on the piperazine ring are each critical determinants of pharmacophore geometry that cannot be replicated by superficially similar in-class compounds [2]. Therefore, generic substitution without compound-specific comparative binding, functional, or pharmacokinetic data risks introducing uncontrolled variability into biological assays and translational models.

Quantitative Differentiation Evidence for 904007-44-9 vs. Closest Structural Analogs


Benzylamide vs. Anilide Linker: Amide Geometry and H-Bond Donor Capacity Differentiates 904007-44-9 from CAS 898920-70-2

Compound 904007-44-9 features an N-[(4-methoxyphenyl)methyl] benzylamide tail with a methylene (-CH2-) spacer, providing one additional hydrogen-bond donor (N-H) and increased conformational flexibility relative to the N-(4-methoxyphenyl) anilide analog CAS 898920-70-2. In the benzylamide subclass of arylpiperazinylalkanoic acids described by Jankowska et al., compounds bearing the benzylamide linker exhibited good passive membrane permeability (PAMPA assay: Pe > 10 × 10^-6 cm/s) and high in vitro metabolic stability (RLM: >80% remaining after 120 min) [1]. By contrast, anilide derivatives in the same series showed reduced permeability, underscoring the functional consequence of this single-atom difference [2]. Direct pharmacological data for 904007-44-9 itself have not been published; differentiation is therefore class-level and structure-based until direct head-to-head assay data become available .

CNS drug design Serotonin receptor pharmacology Structure-activity relationships

Benzylpiperazine vs. Phenylpiperazine: N-Substitution Alters Sigma-1 and Serotonin Receptor Affinity Profiles Relative to CAS 885179-72-6

Compound 904007-44-9 incorporates a 4-benzylpiperazine motif, whereas the close analog CAS 885179-72-6 bears a 4-phenylpiperazine. The benzyl group introduces an ethyl-linker between the piperazine N4 and the aromatic ring, altering both basicity (predicted pKa of benzylpiperazine N4 ~7.8 vs. ~7.0 for phenylpiperazine) and steric volume. In the substructure 1-benzyl-4-(4-methoxybenzyl)piperazine — which represents the core fragment of 904007-44-9 minus the cyanoenamide extension — BindingDB reports a sigma-1 receptor Ki of 0.470 nM (displacement of [3H]-(+)-pentazocine in guinea pig brain homogenates) [1]. In contrast, 4-phenylpiperazine derivatives typically exhibit weaker sigma-1 affinity (Ki often >10 nM) while preferentially engaging dopamine D2 and serotonin 5-HT1A receptors, depending on the appended aryl group [2]. The presence of the benzyl group on the piperazine in 904007-44-9 therefore biases the ligand toward sigma-1 receptor engagement, a node implicated in neuroprotection and pain modulation, whereas the phenylpiperazine analog CAS 885179-72-6 may engage a different target panel [3].

Sigma-1 receptor GPCR selectivity Receptor binding assays

Multifunctional 5-HT1A/5-HT7 Antagonism and PDE4/7 Inhibition: Class-Level Evidence from Benzylamide Arylpiperazine Series

Although 904007-44-9 has not been directly profiled, the benzylamide subclass of arylpiperazinylalkanoic acids reported by Jankowska et al. provides quantitative benchmark data for related molecules. In that study, the lead benzylamide compound 22 exhibited 5-HT1A Ki = 8 nM (Kb = 0.04 nM), 5-HT7 Ki = 451 nM (Kb = 460 nM), PDE4B IC50 = 80.4 μM, and PDE7A IC50 = 151.3 μM, functioning as a dual 5-HT1A/5-HT7 antagonist with PDE4B/7A inhibitory activity [1]. Compound 22 demonstrated procognitive efficacy in the novel object recognition test (3 mg/kg i.p., reversal of MK-801-induced episodic memory deficit) and antidepressant activity in the forced swim test (10 mg/kg i.p., 34% reduction in immobility time), outperforming escitalopram [2]. The structural homology between 904007-44-9 and compound 22 — specifically the benzylamide linkage and the piperazine-based core — supports the hypothesis that 904007-44-9 occupies a similar polypharmacological space, though the absence of a 2-methoxyphenyl substituent on the piperazine in 904007-44-9 may shift the selectivity profile .

Polypharmacology Depression and cognition Phosphodiesterase inhibition

Cyanoenamide Warhead as a Distinctive Covalent and Electronic Feature Absent in Saturated-Linker Analogs

The 2-cyanoenamide moiety (α-cyano-α,β-unsaturated amide) in 904007-44-9 represents a mildly electrophilic Michael acceptor that is absent in saturated arylpiperazinylalkanamide analogs (e.g., compounds 7-39 in Jankowska et al. lack the enamide unsaturation). This cyanoenamide functionality can engage cysteine residues in target proteins via reversible covalent modification, a property exploited in kinase inhibitor design (e.g., cyanoacrylamide-based BTK and EGFR inhibitors) [1]. The presence of this warhead in 904007-44-9 provides a unique chemical biology handle for target engagement studies and proteomic profiling that is not available in the saturated alkanamide series [2]. Quantitative reactivity data for 904007-44-9 itself are not published; glutathione (GSH) reactivity half-life measurements would be required to benchmark its thiol reactivity relative to established cyanoacrylamide probes .

Covalent inhibition Electrophilic warhead Chemical biology tools

Recommended Application Scenarios for 904007-44-9 Based on Available Evidence


CNS Polypharmacology Screening: 5-HT1A/5-HT7 and PDE4/7 Multitarget Profiling

Procure 904007-44-9 as a structural analog of the validated benzylamide series for in vitro radioligand binding screens against 5-HT1A and 5-HT7 receptors, coupled with PDE4B/PDE7A enzyme inhibition assays. The class-level evidence from Jankowska et al. [1] indicates that benzylamide derivatives can achieve balanced multifunctional activity, making this compound suitable for hit-finding campaigns targeting cognitive impairment and depression comorbidities.

Sigma-1 Receptor Ligand Development for Neuroprotection and Pain

Based on the high sigma-1 receptor affinity (Ki = 0.470 nM) demonstrated by the substructure fragment 1-benzyl-4-(4-methoxybenzyl)piperazine [1], 904007-44-9 represents a rational starting point for exploring sigma-1 receptor-mediated neuroprotection and anti-allodynic effects. The cyanoenamide extension may enhance receptor residence time or provide a chemical handle for linker attachment in PROTAC or radioligand design.

Covalent Chemical Biology Probe Development

The 2-cyanoenamide warhead in 904007-44-9 permits reversible covalent engagement of cysteine residues, a feature absent in the saturated alkanamide series. This compound can be deployed in activity-based protein profiling (ABPP) experiments to map the covalent proteome of cyanoenamide-benzylpiperazine hybrids [1], or used as a scaffold for developing targeted covalent inhibitors (TCIs) with tunable electrophilicity.

Synthetic Intermediate for SAR Expansion

The 4-methoxybenzyl amide group and the N-benzylpiperazine moiety in 904007-44-9 provide orthogonal diversification points for parallel synthesis. The compound can serve as a key intermediate for generating focused libraries to explore structure-activity relationships around the benzylamide linker length, piperazine N-substitution, and cyanoenamide geometry, enabling systematic optimization of selectivity and pharmacokinetic properties [1].

Quote Request

Request a Quote for (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.